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Compound of Interest

Compound Name: CQ211

Cat. No.: B15616704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of CQ211, a potent and selective inhibitor of the atypical kinase RIOK2.

This document details the mechanism of action, summarizes key quantitative data, and

provides experimental protocols for the assays cited.

Chemical Structure and Physicochemical Properties
CQ211, with the full chemical name 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-

(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1][2][3]triazolo[4,5-c]quinolin-4-one, is a novel

heterocyclic compound.[4][5] Its core structure is a[1][2][3]triazolo[4,5-c]quinolin-4-one scaffold.

This central ring system is substituted with a 4-methoxy-pyridine motif and a 1-(4-(piperazin-1-

yl)-3-(trifluoromethyl)phenyl) motif. The overall "V-shaped" conformation of the molecule is

crucial for its high-affinity binding to the ATP pocket of RIOK2.[1]

Table 1: Physicochemical Properties of CQ211
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Property Value Reference

Molecular Formula C₂₆H₂₂F₃N₇O₂ [6]

Molecular Weight 521.49 g/mol [7]

Solubility
Poor in water (<10 mg/L) and

organic solvents
[1]

Oral Bioavailability Poor (3.06%) [8]

Biological Activity and Mechanism of Action
CQ211 is a highly potent and selective inhibitor of Right Open Reading Frame Kinase 2

(RIOK2), an atypical kinase involved in ribosome biogenesis and cell cycle progression, and

implicated in several human cancers.[1][4] CQ211 exerts its inhibitory effect by binding to the

ATP-binding pocket of RIOK2, thereby blocking its ATPase activity.[1][8] This inhibition of

RIOK2 disrupts downstream signaling pathways, notably the mTOR pathway, leading to

reduced cell proliferation and tumor growth.[8][9]

Table 2: Quantitative Biological Data for CQ211

Parameter Value Cell Line/System Reference

RIOK2 Binding Affinity

(Kd)
6.1 nM Enzymatic Assay [3][4][9][10]

RIOK2 ATPase

Inhibition (IC₅₀)
0.139 ± 0.046 µM Recombinant RIOK2 [8][10]

Anti-proliferative

Activity (IC₅₀)
0.61 ± 0.18 µM MKN-1 [8][9][10]

Anti-proliferative

Activity (IC₅₀)
0.38 ± 0.01 µM HT-29 [8][9][10]

Signaling Pathway
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CQ211-mediated inhibition of RIOK2 has been shown to suppress the phosphorylation of

mTOR.[8][9] RIOK2 is understood to be a component of signaling pathways that are crucial for

cell growth and proliferation, including the PI3K/Akt/mTOR and MAPK/RSK pathways. The

diagram below illustrates the putative signaling cascade affected by CQ211.
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RIOK2 signaling pathway and the inhibitory action of CQ211.
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Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of CQ211 are provided

below.

Synthesis of CQ211
The synthesis of CQ211 involves a multi-step process, with a key step being a copper-

catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] While a detailed, step-by-step

protocol is not publicly available in the referenced literature, the general synthetic strategy

involves the coupling of an appropriately substituted quinolinone-alkyne with a phenyl-azide

bearing the piperazine moiety.

Substituted
Quinolinone-Alkyne

&
Phenyl-Azide

Copper-Catalyzed
Azide-Alkyne

Cycloaddition (CuAAC)
Tricyclic Intermediate Further Modifications

(e.g., Suzuki Coupling) CQ211 Purification
(e.g., Chromatography)

Click to download full resolution via product page

General synthetic workflow for CQ211.

RIOK2 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
The ATPase activity of RIOK2 and the inhibitory effect of CQ211 can be measured using the

ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced in the

kinase reaction.

Materials:

Recombinant RIOK2 enzyme

CQ211

ATP

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ADP-Glo™ Reagent
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Kinase Detection Reagent

384-well white opaque plates

Procedure:

Prepare serial dilutions of CQ211 in the kinase reaction buffer.

In a 384-well plate, add the RIOK2 enzyme to each well.

Add the diluted CQ211 or vehicle control to the respective wells.

Initiate the reaction by adding ATP to each well.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a

luminescent signal. Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the IC₅₀ value by plotting the luminescence signal against the logarithm of the

inhibitor concentration.

Cell Proliferation Assay (CCK-8 Assay)
The anti-proliferative effect of CQ211 on cancer cell lines is determined using the Cell Counting

Kit-8 (CCK-8).

Materials:

Cancer cell lines (e.g., MKN-1, HT-29)

Cell culture medium and supplements

CQ211
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CCK-8 solution

96-well plates

Procedure:

Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well and

incubate for 24 hours.

Treat the cells with various concentrations of CQ211 and a vehicle control.

Incubate the cells for a specified period (e.g., 72 hours).

Add 10 µL of CCK-8 solution to each well.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Western Blot Analysis of mTOR Phosphorylation
The effect of CQ211 on the mTOR signaling pathway is assessed by measuring the

phosphorylation of mTOR at Ser2448 via Western blotting.

Materials:

Cancer cell lines (e.g., MKN-1, HT-29)

CQ211

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-mTOR (Ser2448), anti-total mTOR, and a loading control

(e.g., anti-GAPDH or anti-β-actin)

HRP-conjugated secondary antibody
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Chemiluminescent substrate

Procedure:

Culture the cells and treat them with different concentrations of CQ211 for a specified time

(e.g., 4 hours).

Lyse the cells and quantify the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-mTOR (Ser2448)

overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with antibodies for total mTOR and the loading control to

ensure equal protein loading.
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Western blot experimental workflow.
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Conclusion
CQ211 is a valuable research tool for studying the biological functions of RIOK2 and serves as

a promising lead compound for the development of novel anticancer therapeutics. Its high

potency and selectivity for RIOK2, coupled with its demonstrated anti-proliferative activity,

underscore its potential in oncology drug discovery. Further optimization of its physicochemical

properties, particularly its solubility and oral bioavailability, will be crucial for its clinical

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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